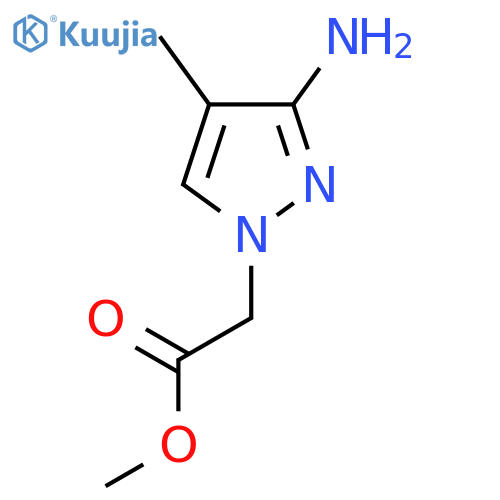Cas no 1342135-48-1 (Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate)

1342135-48-1 structure
商品名:Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate
Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate 化学的及び物理的性質
名前と識別子
-
- methyl2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate
- 1342135-48-1
- AKOS013358352
- EN300-1106567
- methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate
- 1H-Pyrazole-1-acetic acid, 3-amino-4-methyl-, methyl ester
- Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate
-
- インチ: 1S/C7H11N3O2/c1-5-3-10(9-7(5)8)4-6(11)12-2/h3H,4H2,1-2H3,(H2,8,9)
- InChIKey: PSRWZZVUZQHUSM-UHFFFAOYSA-N
- ほほえんだ: O(C)C(CN1C=C(C)C(N)=N1)=O
計算された属性
- せいみつぶんしりょう: 169.085126602g/mol
- どういたいしつりょう: 169.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 70.1Ų
じっけんとくせい
- 密度みつど: 1.29±0.1 g/cm3(Predicted)
- ふってん: 316.9±32.0 °C(Predicted)
- 酸性度係数(pKa): 3.35±0.10(Predicted)
Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106567-0.05g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1106567-2.5g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1106567-10.0g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 10g |
$4729.0 | 2023-05-23 | ||
| Enamine | EN300-1106567-1g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1106567-0.1g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1106567-0.25g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1106567-1.0g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 1g |
$1100.0 | 2023-05-23 | ||
| Enamine | EN300-1106567-10g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 10g |
$4236.0 | 2023-10-27 | |
| Enamine | EN300-1106567-0.5g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1106567-5.0g |
methyl 2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetate |
1342135-48-1 | 5g |
$3189.0 | 2023-05-23 |
Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
1342135-48-1 (Methyl 2-(3-amino-4-methyl-1h-pyrazol-1-yl)acetate) 関連製品
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
